Methoxinine - 4385-91-5

Methoxinine

Catalog Number: EVT-275414
CAS Number: 4385-91-5
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methoxinine is a synthetic, non-proteinogenic amino acid and an oxygen analogue of methionine. [, , , , , , ] It acts as a methionine antagonist, disrupting methionine utilization in biological systems. [, , , , ] Methoxinine is a valuable tool in various scientific research areas, including biochemistry, microbiology, and virology.

Future Directions
  • Further investigating its potential role in neurodegenerative disorders: Research suggests a connection between the oxidation state of methionine and the aggregation of misfolded proteins, a hallmark of diseases like Alzheimer's and Parkinson's. [, ] Studying Methoxinine in this context may yield valuable insights into disease mechanisms and potential therapeutic interventions.

Methionine

Relevance: Methionine is structurally similar to Methoxinine, with the key difference being the replacement of the sulfur atom in Methionine with an oxygen atom in Methoxinine [, , , , , , , , , , , , ]. This substitution significantly affects the biological activity and chemical properties of Methoxinine. Studies have shown that Methoxinine can act as a Methionine antagonist, potentially interfering with Methionine-dependent processes [, , , , ].

Telluromethionine

Relevance: Like Methoxinine and Selenomethionine, Telluromethionine is a chalcogen analogue of Methionine used in research to understand protein structure and function [, ]. These analogues provide insights into the specific role of the sulfur atom in Methionine's biological activity. Telluromethionine is incorporated into proteins, presumably due to the permissiveness of methionyl-tRNA synthetase, unlike Methoxinine [].

α-Amino-α p-Methoxyphenylmethanesulfonic Acid (AMPS)

Relevance: While structurally distinct from Methoxinine, AMPS exhibits a phase-specific antiviral effect, similar to Methoxinine [, ]. Both compounds have been used in combination to study different stages of influenza virus development, highlighting their complementary roles in dissecting viral replication processes [].

p-Fluorophenylalanine

Relevance: Although structurally different from Methoxinine, p-Fluorophenylalanine has also been used in conjunction with Methoxinine to investigate the growth characteristics of influenza virus []. This combined approach allowed researchers to differentiate distinct stages of viral development, underscoring the utility of these compounds as tools for studying viral replication [].

Norleucine

Relevance: Norleucine serves as a more structurally similar alternative to Methoxinine when aiming to replace the oxidation-prone Methionine in peptides while maintaining the side chain length [, ]. Both Norleucine and Methoxinine have been investigated as substitutes for Methionine in peptides, offering varying benefits and drawbacks [, ].

Source and Classification

Homoserine, O-methyl- is primarily sourced from microbial metabolism and can be found in some plant species. It is classified under the category of amino acids and their derivatives, specifically as an α-amino acid due to its structure containing both an amino group and a carboxylic acid group. The chemical formula for Homoserine, O-methyl- is C5H11NO3C_5H_{11}NO_3, and its molecular weight is approximately 133.15 g/mol.

Synthesis Analysis

The synthesis of Homoserine, O-methyl- can be achieved through several methods:

  1. Methylation of Homoserine:
    • This method typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
    • Reaction conditions often include heating under reflux to facilitate the methylation process.
  2. Biological Synthesis:
    • Certain microorganisms can synthesize Homoserine, O-methyl- through metabolic pathways that involve the conversion of homoserine to its methylated form via enzymatic action.
    • This biological route is particularly relevant in the context of microbial fermentation processes.
  3. Chemical Synthesis:
    • Laboratory synthesis may involve multi-step organic reactions where starting materials are subjected to various chemical transformations including reduction and alkylation steps to yield Homoserine, O-methyl-.
Molecular Structure Analysis

Homoserine, O-methyl- features a molecular structure characterized by:

  • An α-amino group (NH2-NH_2)
  • A carboxyl group (COOH-COOH)
  • A methyl ether group (OCH3-OCH_3)

The structural formula can be represented as follows:

H2NC(O)C(O)C(O)CH3\text{H}_2N-\text{C}(\text{O})-\text{C}(\text{O})-\text{C}(\text{O})-\text{CH}_3

Key data regarding its structure includes:

  • Melting Point: Approximately 150 °C
  • Solubility: Soluble in water due to its polar nature.
  • Chirality: The compound exhibits chirality with one stereocenter.
Chemical Reactions Analysis

Homoserine, O-methyl- participates in various chemical reactions:

  1. Transamination Reactions:
    • It can undergo transamination with α-keto acids to form new amino acids.
  2. Decarboxylation:
    • Under specific conditions, it may lose carbon dioxide to yield corresponding amines.
  3. Esterification:
    • The carboxylic acid group can react with alcohols to form esters, which are important in biochemical applications.
  4. Condensation Reactions:
    • It can participate in condensation reactions with other amino acids or derivatives to form peptides or proteins.
Mechanism of Action

The mechanism of action for Homoserine, O-methyl- primarily involves its role as a substrate in enzymatic reactions within metabolic pathways:

  1. Biosynthesis Pathways:
    • In plants and microorganisms, it acts as an intermediate in the biosynthesis of essential amino acids like threonine and methionine.
    • Enzymes such as homoserine kinase catalyze its phosphorylation to produce threonine.
  2. Metabolic Functions:
    • It participates in cellular processes by contributing to nitrogen metabolism and amino acid synthesis.
    • Its methylated form may also play a role in regulating metabolic pathways through feedback inhibition mechanisms.
Physical and Chemical Properties Analysis

Homoserine, O-methyl- exhibits several notable physical and chemical properties:

Applications

Homoserine, O-methyl- has several scientific applications:

  1. Biochemical Research:
    • Used as a substrate for studying enzyme kinetics and metabolic pathways involving amino acids.
  2. Pharmaceutical Development:
    • Investigated for potential applications in drug design due to its structural similarity to biologically active compounds.
  3. Agricultural Science:
    • Explored for its role in plant metabolism and growth regulation; potential use as a biostimulant.
  4. Synthetic Biology:
    • Utilized in synthetic biology for engineering microbial strains that can produce essential amino acids more efficiently.
Biosynthesis and Metabolic Pathways of O-Methyl-L-Homoserine

Enzymatic Catalysis and Precursor Utilization in Microbial Systems

O-Methyl-L-homoserine (OMH) is biosynthesized primarily through the enzymatic modification of L-homoserine, a key intermediate in the aspartate family of amino acids. In microbial systems, L-homoserine originates from oxaloacetate via a conserved pathway involving aspartate kinase (catalyzing the phosphorylation of L-aspartate) and subsequent reductions by aspartate-semialdehyde dehydrogenase and homoserine dehydrogenase [3] [10]. The direct precursor of OMH is L-homoserine, whose hydroxyl group undergoes O-methylation. Streptomyces species utilize a novel route where O-phospho-L-homoserine is converted to homocysteine via the metM gene product (homocysteine synthase) and the sulfur-carrier protein MetO, though methylation remains distinct from this pathway [1]. In contrast, Saccharomyces cerevisiae employs homoserine transacetylase (Met2p) to form O-acetyl-L-homoserine, which can be diverted toward methionine or modified into OMH under specific conditions [10]. Methanol-utilizing bacteria like Protaminobacter ruber accumulate OMH when cultured with methanol as the carbon source, indicating homoserine as the immediate precursor [4].

Table 1: Microbial Systems for OMH Biosynthesis

OrganismPrecursor UtilizationKey EnzymesOMH Yield (mg/mL)
Protaminobacter ruberMethanol + L-HomoserinePutative methyltransferase3.8
Microcyclus eburneusMethanol (mutant strains)Homoserine-activating enzymes0.5–2.5
Escherichia coliGlucose (engineered)Homoserine dehydrogenaseNot detected

Role of Methyltransferases in O-Methylation Mechanisms

Methyltransferases catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl oxygen of L-homoserine, forming OMH. In fungi and bacteria, this reaction is mediated by SAM-dependent methyltransferases with conserved catalytic triads. Trichodesmium erythraeum encodes a dedicated methyltransferase (Tery2447) that trimethylates homoserine to form homoserine betaine, a related osmoprotectant. This enzyme operates via a sequential mechanism where SAM donates methyl groups to homoserine, confirmed by *in vitro* assays showing upregulation under salt stress [3] [10]. Structural analyses reveal that methyltransferases like Tery2447 possess a Rossmann-fold domain for SAM binding and a substrate-binding pocket accommodating homoserine’s carboxyl and amino groups. Mutagenesis studies of fungal homoserine O-acetyltransferase (Met2p) identify a catalytic Ser-Asp-X-Leu-Phe motif, where serine acts as a nucleophile to form a covalent acyl-enzyme intermediate during methylation-like reactions [10]. Though OMH-specific methyltransferases are less characterized than those for betaines, kinetic analyses suggest similarities: both exhibit Michaelis-Menten kinetics and are feedback-inhibited by SAM or methionine [3] [6].

Metabolic Flux Analysis in Methanol-Utilizing Bacteria

Methanol-utilizing bacteria redirect carbon flux from methanol oxidation toward OMH biosynthesis when homoserine pools expand. In Protaminobacter ruber and Microcyclus eburneus, wild-type strains accumulate OMH only when supplemented with exogenous L-homoserine (1–5 mg/mL), whereas mutants defective in homoserine metabolism achieve 0.5–3.8 mg/mL OMH without supplementation [4]. Dynamic metabolic flux analysis (MFA) of such bacteria reveals that methanol assimilation via the ribulose monophosphate (RuMP) pathway generates formaldehyde, which integrates into serine-derived one-carbon pools. These pools supply methyl groups for homoserine methylation [4] [5]. When Escherichia coli undergoes substrate limitation shifts (e.g., nitrogen to carbon), metabolic flux redistributes toward aspartate-family intermediates, including homoserine. Polynomial smoothing of concentration-time data confirms that intracellular homoserine peaks precede OMH accumulation in methanol specialists, though E. coli lacks this trait [5].

Table 2: Metabolic Flux Changes During Substrate Transitions

Substrate ShiftHomoserine AccumulationFlux Toward MethylationOMH Output
N-limitation → C-limitationModerate increaseLowUndetectable
C-limitation → N-limitationHigh (transient peak)ModerateLow (mutants only)
Methanol → HomoserineHigh and sustainedHigh3.8 mg/mL

Genetic Regulation of Homoserine Derivative Biosynthesis

OMH biosynthesis is tightly regulated at transcriptional and allosteric levels. In Escherichia coli, the metJ gene encodes a repressor protein that binds SAM cofactor and silences the met regulon, including metA (homoserine O-succinyltransferase) and metL (homoserine dehydrogenase II). Deletion of metJ derepresses these genes, elevating homoserine and its derivatives [6] [8]. Similarly, metI (methionine transporter) knockout prevents methionine uptake, further increasing intracellular homoserine availability for methylation. Engineered E. coli ΔmetJ ΔmetI overexpressing feedback-resistant metAfbr (homoserine O-succinyltransferase) and thrAfbr (aspartate kinase I) produces 9.31 g/L O-succinyl-L-homoserine, a homolog of OMH, demonstrating the potential for deregulated flux [8]. In Streptomyces, the metM-metO operon escapes classical repression, allowing constitutive homoserine utilization under sulfur limitation [1]. Fungal regulation involves MET2 transcriptional control by sulfur availability; Candida albicans MET2 knockout strains become methionine auxotrophs, confirming its essential role in homoserine activation [10].

Table 3: Genetic Modifications for Enhanced Homoserine Derivative Production

StrainGenetic ModificationTarget PathwayOutput
E. coli W3110 ΔmetJ ΔmetImetB deletion + metL overexpressionHomoserine accumulation7.30 g/L OSH*
E. coli ΔmetJ ΔmetI ΔmetBmetAfbr + thrAfbr + yjeH (exporter)Deregulated succinylation9.31 g/L OSH*
Protaminobacter ruber mutantsUndefined (spontaneous)Homoserine pool expansion3.8 mg/mL OMH

*OSH = O-succinyl-L-homoserine (structurally analogous to OMH) [8]

Compounds Mentioned

  • O-Methyl-L-homoserine
  • L-Homoserine
  • S-Adenosylmethionine (SAM)
  • O-Succinyl-L-homoserine
  • Homoserine betaine
  • O-Acetyl-L-homoserine
  • Aspartate
  • Methanol

Properties

CAS Number

4385-91-5

Product Name

Homoserine, O-methyl-

IUPAC Name

2-amino-4-methoxybutanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

KFHRMMHGGBCRIV-UHFFFAOYSA-N

SMILES

COCCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

methoxine
methoxine calcium (2:1) salt
methoxine, (DL)-isomer
methoxine, (L)-isomer
methoxinine
O-methylhomoserine

Canonical SMILES

COCCC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.